molecular formula C18H16N2O3S B2936051 (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one CAS No. 463353-81-3

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one

Cat. No.: B2936051
CAS No.: 463353-81-3
M. Wt: 340.4
InChI Key: JDPRRJISUOKZKQ-MHWRWJLKSA-N
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Description

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) introduced new compounds with remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. Their synthesized zinc phthalocyanine derivative, having high singlet oxygen quantum yield substituted with new Schiff base derivative groups, showed good fluorescence properties and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Desai, Jadeja, and Khedkar (2022) developed 4-thiazolidinone hybrids with pyridine and pyrazole heterocycles, showing notable antimicrobial activity against several bacterial and fungal strains. Their study highlights the synthesis and antimicrobial properties of sulfur-containing pyrazole-pyridine hybrids, contributing to the development of new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Molecular Docking Studies

Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, investigating its theoretical structures and molecular docking studies. The research provides insights into the compound's stability, reactivity, and potential as an anti-diabetic agent, underscoring the significance of molecular docking studies in drug development (Karrouchi et al., 2021).

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-4-3-5-13(8-11)19-18-20-17(22)16(24-18)10-12-6-7-14(21)15(9-12)23-2/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPRRJISUOKZKQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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